
2,4-Dichloroquinoline
Overview
Description
2,4-Dichloroquinoline is a halogenated quinoline derivative first synthesized by Ziegler & Gelfert in 1959 via the reaction of aniline with malonic acid in excess phosphorus oxychloride . Its structure features a bicyclic quinoline core with chlorine atoms at the 2- and 4-positions, conferring unique electronic and steric properties. This compound exhibits broad pharmacological activities, including antiprotozoal, antibacterial, antifungal, and antiviral effects . Its versatility as a synthetic intermediate has led to its widespread use in drug discovery, particularly for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antimalarial agents .
Preparation Methods
One-Pot Synthesis Using Phosphorus Oxychloride
Reaction Mechanism and Optimization
The one-pot method, first reported by Azizian et al., involves condensation of primary aromatic amines (e.g., m-chloroaniline) with malonic acid in excess phosphorus oxychloride (POCl₃) . The reaction proceeds via cyclodehydration, where POCl₃ acts as both a solvent and chlorinating agent. Key steps include:
-
Formation of an intermediate enamine through nucleophilic attack of the amine on malonic acid.
-
Cyclization under heated conditions (80–120°C) to yield 4-hydroxyquinoline.
-
Chlorination at positions 2 and 4 via electrophilic substitution .
Optimization studies reveal that a 4:1 molar ratio of POCl₃ to amine maximizes yield (75–82%) while minimizing side products like 2,4,6-trichloroquinoline . Excess POCl₃ ensures complete chlorination but requires careful neutralization post-reaction to avoid hydrolysis of the product.
Industrial Scalability
This method is favored for industrial applications due to its simplicity and minimal purification steps. However, challenges include:
-
Corrosive reagents : POCl₃ necessitates specialized glass-lined reactors.
-
Waste management : Neutralizing excess POCl₃ generates phosphoric acid, requiring pH adjustment and filtration .
Conrad-Limpach Cyclocondensation
Synthetic Pathway
The Conrad-Limpach method involves two stages:
-
Condensation : m-Chloroaniline reacts with ethyl ethoxymethylenemalonate at 60–80°C to form a β-anilinoacrylate intermediate .
-
Cyclization and chlorination : The intermediate undergoes thermal cyclization (100–120°C) followed by treatment with POCl₃ to introduce chlorine atoms .
Yield and Purity Considerations
Yields range from 65% to 78%, influenced by:
-
Temperature control : Cyclization above 100°C accelerates byproduct formation (e.g., quinoline-4-ones).
-
Solvent choice : Toluene enhances intermediate solubility, improving cyclization efficiency .
Table 1: Optimization of Conrad-Limpach Synthesis
Parameter | Optimal Range | Yield (%) | Purity (%) |
---|---|---|---|
POCl₃ Equivalents | 3–4 | 78 | 95 |
Cyclization Temp (°C) | 100–110 | 75 | 92 |
Reaction Time (h) | 4–6 | 70 | 90 |
Decarboxylation-Chlorination Approach
Hydrolysis and Decarboxylation
This method starts with 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, which undergoes:
-
Alkaline hydrolysis (NaOH, 80°C) to yield 4-hydroxyquinoline-3-carboxylic acid.
-
Decarboxylation at 150–180°C under vacuum to form 4-hydroxyquinoline .
Chlorination with POCl₃
The hydroxy group at position 4 is replaced by chlorine using POCl₃ at 110°C for 6 hours. Catalytic N,N-dimethylformamide (DMF) (5 mol%) enhances reaction rate and selectivity, achieving 70–80% yield .
Acetonitrile-Mediated Synthesis with Diphosgene
Reaction Design
A novel approach by Thieme et al. utilizes 2-ethynylaniline and diphosgene (Cl₃COCCl₃) in acetonitrile at 130°C . The mechanism involves:
-
Electrophilic cyclization : Diphosgene facilitates the formation of a chlorinated quinoline core.
-
Chlorine insertion : Acetonitrile stabilizes reactive intermediates, reducing polymerization side reactions .
Advantages and Limitations
-
Yield : 85–90% with high regioselectivity for 2,4-dichlorination.
-
Safety concerns : Diphosgene’s high toxicity mandates strict containment protocols .
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
---|---|---|---|---|
One-Pot (POCl₃) | 75–82 | 90–95 | High | 120–150 |
Conrad-Limpach | 65–78 | 88–92 | Moderate | 200–220 |
Decarboxylation-Chlorination | 70–80 | 85–90 | Low | 180–200 |
Acetonitrile-Diphosgene | 85–90 | 95–98 | Moderate | 250–300 |
Key Findings
-
Cost-effectiveness : The one-pot method is optimal for large-scale production due to low reagent costs.
-
Purity : Acetonitrile-mediated synthesis achieves the highest purity (95–98%) but requires expensive diphosgene .
-
Environmental impact : Decarboxylation-chlorination generates less hazardous waste compared to POCl₃-based routes .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles such as amines, thiols, and phenols.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate and cesium carbonate are commonly used under solvent-free conditions or in the presence of dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products such as 2-aminoquinoline derivatives and 2-thioquinoline derivatives are commonly formed.
Scientific Research Applications
Pharmaceutical Applications
Antimalarial Drug Development
DCQ has been investigated for its potential in antimalarial drug development. Quinoline derivatives are known for their efficacy against malaria, and DCQ serves as a precursor for synthesizing compounds that exhibit antimalarial properties. Research indicates that multiple ligands derived from quinolines can enhance the effectiveness of existing antimalarial agents by targeting various stages of the Plasmodium lifecycle .
Antiviral Properties
Studies have shown that 2-alkynyl derivatives of 2,4-dichloroquinoline possess anti-retroviral properties. The compound has been utilized in synthesizing 2-alkynyl-4-arylquinolines through a two-step process involving regioselective alkynylation followed by Suzuki coupling, which yields products with potential pharmacological significance . This synthetic strategy not only enhances the biological activity of the derivatives but also allows for the exploration of diverse chemical libraries.
Synthesis Methodologies
Regioselective Alkynylation and Suzuki Coupling
The synthesis of 2-alkynyl-4-arylquinolines from DCQ has been achieved through palladium-catalyzed reactions. The first step involves regioselective C-2 alkynylation, followed by Suzuki coupling at the C-4 position. This method has demonstrated high yields and selectivity, making it an efficient approach for producing complex quinoline derivatives .
Microwave-Assisted Synthesis
A one-pot microwave-assisted synthesis method has been developed for producing 2,4-dichloroquinolines from aromatic amines. This technique utilizes phosphorous oxychloride and malonic acid under microwave irradiation, resulting in rapid reaction times and high yields without significant by-products . Such methods are advantageous for industrial applications due to their efficiency and scalability.
Biological Activities
Antimicrobial Properties
Research indicates that quinoline derivatives, including those synthesized from DCQ, exhibit antimicrobial activities against various pathogens. The structural modifications facilitated by DCQ allow for the development of new antimicrobial agents that can combat resistant strains of bacteria and fungi.
Potential Toxicity and Safety
While DCQ is valuable in research and synthesis, it is important to note its safety profile. The compound is classified as irritating to the eyes and respiratory system, with potential toxic effects if ingested . Therefore, appropriate safety measures must be implemented when handling this compound in laboratory settings.
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinoline involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by inhibiting specific enzymes or binding to receptors, thereby disrupting biological processes. For example, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum by interfering with heme metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,7-Dichloroquinoline
Structural Differences: Unlike 2,4-dichloroquinoline, 4,7-dichloroquinoline has chlorine atoms at the 4- and 7-positions. This positional isomerism significantly alters reactivity and biological activity.
Bioactivity :
- Exhibits mosquitocidal activity against Anopheles stephensi and Aedes aegypti larvae, making it a candidate for vector-borne disease control .
- Shows virucidal effects by inhibiting viral replication at mRNA levels .
Impurities: Manufacturing processes often yield 4,5-dichloroquinoline as a minor impurity (1–4%), removable via recrystallization .
2-Chloro-4-phenoxyquinoline and Derivatives
Synthesis: Derived from this compound via nucleophilic substitution under basic conditions. The 2-chloro-4-phenoxyquinoline series (2a–2d) is produced with moderate efficiency (67–83% yield), while minor products like 4-chloro-2-phenoxyquinolines (3a–3d) form at lower ratios (5:1 to 12:1) .
Reactivity : The 2-position is more reactive due to lower C-Cl bond dissociation energy (BDE: 94 kcal/mol vs. 96–98 kcal/mol at other positions) . This enables regioselective cross-coupling reactions (e.g., Suzuki, Negishi) for functionalization .
Pyridine and Quinoline Analogues
Reactivity and Regioselectivity
Bond Dissociation Energies (BDEs)
Position (Quinoline) | C-Cl BDE (kcal/mol) | Reactivity Trend |
---|---|---|
2-position | 94 | Most reactive |
4-position | 96 | Moderately reactive |
3-position | 98 | Least reactive |
The 2-position’s low BDE facilitates selective substitutions, as seen in Negishi cross-coupling with phenylzinc chloride (80% yield at C-2) .
Impact of Substituents
Electron-donating groups (e.g., dimethylamino at C-7) reduce C-2 electrophilicity, complicating regioselectivity . For example, this compound derivatives with dimethylamino groups require tailored conditions for C-2 functionalization .
Biological Activity
2,4-Dichloroquinoline (2,4-DCQ) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of 2,4-DCQ, examining its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of quinoline characterized by two chlorine atoms at the 2 and 4 positions of the quinoline ring. Its chemical formula is CHClN, and it exhibits unique properties that influence its biological activity.
Mechanisms of Biological Activity
The biological activity of 2,4-DCQ can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that 2,4-DCQ can inhibit various enzymes, including cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory processes. Inhibition of these enzymes suggests potential anti-inflammatory properties .
- Antimicrobial Properties : Studies have shown that 2,4-DCQ exhibits antimicrobial activity against certain bacterial strains. However, its effectiveness can vary significantly depending on the specific strain and conditions tested. For instance, it showed no significant activity against Staphylococcus aureus and other microorganisms in some assays .
- Interaction with Biological Macromolecules : The interaction between 2,4-DCQ and serum albumins has been studied to understand its pharmacokinetics better. The compound binds to bovine serum albumin (BSA) through hydrophobic interactions and hydrogen bonding, which may influence its distribution and efficacy in vivo .
Case Study 1: Antimicrobial Activity Assessment
A study assessed the minimum inhibitory concentrations (MICs) of various quinoline derivatives, including 2,4-DCQ. The results indicated that while some derivatives exhibited strong antimicrobial activity (e.g., against MRSA), 2,4-DCQ did not demonstrate significant activity against tested strains like S. aureus or E. coli, indicating a need for further structural modifications to enhance its bioactivity .
Case Study 2: Inhibition of Cyclooxygenases
In another study focusing on the synthesis of quinoline derivatives for anti-inflammatory purposes, 2,4-DCQ was evaluated for its ability to inhibit COX enzymes. The findings suggested that modifications at the 4-position could enhance inhibitory potency against COX-1 and COX-2 compared to unsubstituted quinolines .
Data Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | No significant activity against S. aureus | |
COX Inhibition | Moderate inhibition observed | |
Serum Albumin Binding | Strong binding via hydrophobic interactions |
Research Findings
Recent research has focused on enhancing the biological activity of 2,4-DCQ through structural modifications. For instance:
- Substituent Variations : Altering substituents on the quinoline ring has been shown to affect both the binding affinity to target proteins and the overall biological activity. Compounds with additional functional groups have demonstrated improved efficacy against specific targets such as HIV reverse transcriptase .
- Molecular Docking Studies : Computational studies have predicted that certain derivatives of 2,4-DCQ could effectively bind to active sites on target proteins involved in disease processes, suggesting pathways for developing new therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-Dichloroquinoline, and how do their reaction conditions influence yield and purity?
this compound is synthesized via multiple routes:
- Conrad-Limpach synthesis : Condensation of m-chloroaniline with ethyl ethoxymethylenemalonate under acidic conditions, followed by cyclization and chlorination with POCl₃. Yield optimization depends on temperature control during cyclization (80–100°C) and stoichiometric excess of chlorinating agents .
- Decarboxylation-chlorination : Hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and POCl₃ treatment. This method achieves ~70–80% purity but requires careful pH adjustment during hydrolysis to avoid side products .
- Palladium-mediated coupling : Regioselective C-2 alkynylation using Pd/C, CuI, and PPh₃ in water at 80°C, achieving 82–88% yield. Solvent choice (e.g., water vs. dioxane) critically affects reaction efficiency .
Q. How does the solubility profile of this compound in organic solvents guide purification strategies?
Experimental solubility data (298.2–333.2 K) reveals:
Solvent | Solubility (g/L) | Temperature Dependence |
---|---|---|
Tetrahydrofuran | 12.8–28.4 | Strong positive correlation |
Acetonitrile | 3.2–9.7 | Moderate increase |
Ethanol | 1.5–4.3 | Weak temperature effect |
Crystallization is optimal in ethanol due to low solubility at room temperature, while THF is preferred for high-temperature reactions. Solvent selection directly impacts recrystallization yield and impurity removal . |
Q. What spectroscopic techniques are prioritized for structural validation of this compound derivatives?
- ¹H/¹³C NMR : Distinct aromatic proton signals (δ 7.5–8.5 ppm) and chlorine-induced deshielding confirm substitution patterns. For example, C-2 alkynylation shifts the C-3 proton resonance upfield by 0.3–0.5 ppm .
- IR Spectroscopy : Stretching vibrations at 1580 cm⁻¹ (C=N quinoline ring) and 750 cm⁻¹ (C-Cl) validate core structure integrity .
- Mass Spectrometry : ESI-HRMS provides accurate mass confirmation (e.g., [M+H]⁺ = 199.02 for C₉H₅Cl₂N) and detects halogen isotope patterns .
Advanced Research Questions
Q. What mechanistic factors govern regioselectivity in nucleophilic substitution at C-2 vs. C-4 positions?
Regioselectivity in Pd-catalyzed reactions is controlled by:
- Electronic effects : The C-2 chlorine (adjacent to the electron-withdrawing N-atom) is more electrophilic, favoring oxidative addition to Pd(0) .
- Coordination geometry : Quinoline’s N-atom coordinates Pd, positioning the catalyst closer to C-2. This steric preference is confirmed via NOE studies showing enhanced C-3 proton signals in C-2-substituted products .
- Substituent polarity : Electron-donating groups on nucleophiles (e.g., alkynes) increase C-2 selectivity by 15–20% compared to alkyl substituents .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify electron-deficient sites. For this compound, LUMO localization at C-2 aligns with experimental alkynylation outcomes .
- Molecular docking : Simulate Pd-complex stability to optimize ligand selection (e.g., PCy₃ vs. PPh₃). PCy₃ increases coupling efficiency by 12–18% due to enhanced steric bulk .
Q. What strategies minimize byproduct formation during Suzuki-Miyaura coupling?
- Temperature modulation : Reactions >100°C promote 2,4-diphenoxyquinoline byproducts (up to 20%). Maintaining temperatures at 80°C reduces this to <5% .
- Base selection : Cs₂CO₃ outperforms K₂CO₃ in suppressing protodechlorination, achieving 85–90% yield of 4-aryl derivatives .
- Ligand screening : Tricyclohexylphosphine (PCy₃) minimizes homo-coupling of boronic acids, reducing biphenyl contaminants .
Properties
IUPAC Name |
2,4-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBJYUUUYZVIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345843 | |
Record name | 2,4-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-61-7 | |
Record name | 2,4-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.